9,10-Phenanthrenediol, monoacetate
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Overview
Description
9,10-Phenanthrenediol, monoacetate: is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9th and 10th positions of the phenanthrene ring, with one of these hydroxyl groups being acetylated. The molecular formula of this compound is C16H12O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Phenanthrenequinone: One common method for synthesizing 9,10-Phenanthrenediol involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution.
Acetylation: The resulting 9,10-Phenanthrenediol can then be acetylated using acetic anhydride in the presence of a base such as pyridine to yield 9,10-Phenanthrenediol, monoacetate.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Phenanthrenediol, monoacetate can undergo oxidation reactions to form phenanthrenequinone.
Reduction: The compound can be reduced back to phenanthrene or its derivatives.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene or its derivatives.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
Chemistry:
9,10-Phenanthrenediol, monoacetate is used as an intermediate in the synthesis of various organic compounds. It is also studied for its photochemical properties and behavior in radical reactions .
Biology and Medicine:
Research on this compound includes its potential use in drug development and its interactions with biological molecules. Its derivatives are explored for their biological activities and potential therapeutic applications.
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 9,10-Phenanthrenediol, monoacetate involves its ability to participate in redox reactions and form stable radicals. These properties make it useful in studying radical behavior and photochemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
9,10-Phenanthrenediol: The non-acetylated form of the compound.
Phenanthrenequinone: The oxidized form of 9,10-Phenanthrenediol.
Phenanthrene: The parent hydrocarbon from which these derivatives are formed.
Uniqueness:
9,10-Phenanthrenediol, monoacetate is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying various chemical reactions and mechanisms.
Properties
CAS No. |
39559-42-7 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(10-hydroxyphenanthren-9-yl) acetate |
InChI |
InChI=1S/C16H12O3/c1-10(17)19-16-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15(16)18/h2-9,18H,1H3 |
InChI Key |
MKAILPKBUQHGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
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